
6,7-Dimethoxyisoquinoline;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxyisoquinoline is an organic compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. Perchloric acid is a mineral acid with the formula HClO₄. It is a colorless compound and a stronger acid than sulfuric acid, nitric acid, and hydrochloric acid . The combination of 6,7-Dimethoxyisoquinoline with perchloric acid is of interest in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6,7-Dimethoxyisoquinoline can be synthesized through various methods. One common method involves the condensation of homoveratronitrile with ethyl formate, followed by acid-induced interaction with urethane, pyrolytic cyclization, phosphorus oxychloride treatment, palladium-catalyzed hydrogenolysis, and hydrolysis and esterification .
Industrial Production Methods: Industrial production of perchloric acid typically involves two main routes. The traditional method exploits the high aqueous solubility of sodium perchlorate, which is treated with hydrochloric acid to give perchloric acid and precipitate solid sodium chloride. The concentrated acid can be purified by distillation. An alternative route involves the anodic oxidation of aqueous chlorine at a platinum electrode .
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Dimethoxyisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Perchloric acid, being a strong oxidizer, can participate in oxidation reactions.
Common Reagents and Conditions: Common reagents used in reactions with 6,7-Dimethoxyisoquinoline include acyl chlorides, potassium cyanide, and palladium catalysts. Perchloric acid is often used in non-aqueous titrations of weak bases, where it acts as a titrant in solvents like acetic acid .
Major Products Formed: The major products formed from reactions involving 6,7-Dimethoxyisoquinoline include various isoquinoline derivatives, such as calycotomine and other alkaloids .
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxyisoquinoline and perchloric acid have numerous scientific research applications. In chemistry, they are used in the synthesis of complex organic molecules and as reagents in analytical chemistry. In biology and medicine, isoquinoline derivatives are studied for their potential pharmacological properties, including anti-cancer and anti-inflammatory effects . Perchloric acid is used in the preparation of perchlorate salts, which are important in rocket fuel and other industrial applications .
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxyisoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives can interact with enzymes and receptors, influencing biological processes. Perchloric acid, as a strong acid and oxidizer, can disrupt cellular processes by altering pH and oxidizing cellular components .
Vergleich Mit ähnlichen Verbindungen
6,7-Dimethoxyisoquinoline can be compared with other isoquinoline derivatives, such as 6,7-methylenedioxyisoquinoline and 7-methoxy-8-hydroxyisoquinoline . These compounds share similar structural features but differ in their chemical reactivity and biological activity. Perchloric acid can be compared with other strong acids like sulfuric acid, nitric acid, and hydrochloric acid, with perchloric acid being the strongest among them .
Conclusion
6,7-Dimethoxyisoquinoline and perchloric acid are important compounds in the fields of chemistry, biology, and industry. Their unique chemical properties and reactivity make them valuable tools in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
90706-45-9 |
|---|---|
Molekularformel |
C11H12ClNO6 |
Molekulargewicht |
289.67 g/mol |
IUPAC-Name |
6,7-dimethoxyisoquinoline;perchloric acid |
InChI |
InChI=1S/C11H11NO2.ClHO4/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5) |
InChI-Schlüssel |
WXONCWTZTYRFNN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C=NC=CC2=C1)OC.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate](/img/structure/B14358456.png)
![N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14358458.png)
![2-[(4-Butoxyanilino)methyl]phenol](/img/structure/B14358462.png)
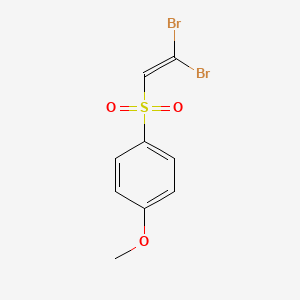
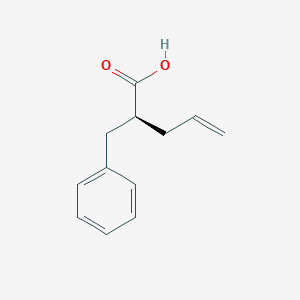


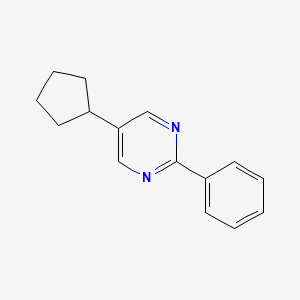
![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
![1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14358523.png)

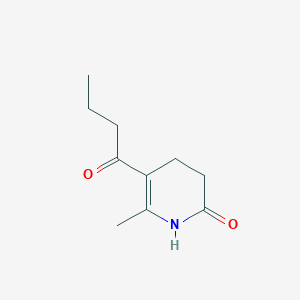
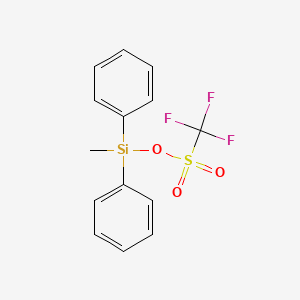
![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)
